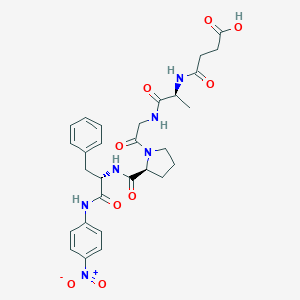

Suc-Ala-Gly-Pro-Phe-pNA

Description

Historical Development of Chromogenic Peptide Substrates

Chromogenic substrates emerged in the 1970s as alternatives to traditional clotting assays, which relied on indirect measurements of thrombin or factor Xa activity. Early designs incorporated pNA, a chromophore released upon enzymatic cleavage, producing a measurable absorbance shift at 405 nm. For example, Suc-Ala-Ala-Pro-Phe-pNA (a structural analog) became a standard for elastase and chymotrypsin assays due to its specificity and solubility. The synthesis of this compound followed these principles, optimizing the peptide sequence (Ala-Gly-Pro-Phe) to target enzymes with proline-dependent isomerization or cleavage activity. By the 1990s, automated analyzers like the Cobas Bio system enabled high-throughput screening of clinical samples using such substrates, advancing diagnostics for coagulation disorders and inflammatory diseases.

Structural and Functional Significance of this compound

The molecular architecture of this compound comprises three functional regions:

The Gly-Pro bond is particularly critical, as proline’s cyclic structure creates a rigid peptide bond that exists in cis or trans conformations. This property allows the substrate to serve as a probe for PPIases, which catalyze isomerization of prolyl bonds. For instance, cyclophilins and FK506-binding proteins (FKBPs) accelerate the cis-trans transition, facilitating subsequent proteolytic cleavage by enzymes like chymotrypsin.

Role in Advancing Protease and Peptidyl Prolyl Isomerase (PPIase) Studies

This compound has been instrumental in two key areas:

- Protease Kinetics : The substrate’s cleavage by serine proteases (e.g., thrombin, factor Xa) provides real-time kinetic data. For example, hydrolysis rates correlate with enzyme concentration, enabling quantification of inhibitors like antithrombin III in heparin therapy monitoring.

- PPIase Mechanisms : NMR-based assays using this substrate revealed that PPIases reduce the energy barrier for prolyl isomerization from ~85 kJ/mol (uncatalyzed) to ~45 kJ/mol, accelerating conformational transitions essential for protein folding.

In one study, recombinant human cyclophilin A exhibited a kcat/KM of 1.2 × 106 M−1s−1 with this compound, underscoring its utility in characterizing enzyme efficiency.

Properties

IUPAC Name |

4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEGOTQZYWBMCQ-TZYHBYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Activation and Initial Coupling

The resin is pre-treated with a dichloromethane (DCM) wash to remove impurities, followed by swelling in dimethylformamide (DMF). The first amino acid (Phe-pNA) is attached via its C-terminus using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) to minimize racemization. The reaction proceeds for 2–4 hours under nitrogen atmosphere, with completion confirmed by Kaiser testing.

Sequential Amino Acid Addition

Subsequent residues (Pro, Gly, Ala) are added using Fmoc-protected amino acids . Each cycle involves:

-

Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.

-

Coupling : Activation of the incoming amino acid with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF.

-

Washing : DMF and DCM rinses to remove excess reagents.

The glycine residue introduces flexibility, while proline’s cyclic structure necessitates enhanced coupling times (1–2 hours) to ensure complete reaction.

Succinylation at the N-Terminus

After assembling the Ala-Gly-Pro-Phe-pNA sequence, the N-terminus is succinylated using succinic anhydride (10 equiv) in DMF with DIPEA (5 equiv) as a base. This step proceeds for 4–6 hours, yielding this compound.

Cleavage and Deprotection

The peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5) for 2–3 hours. Concurrent removal of side-chain protecting groups (e.g., tert-butyl for proline) occurs during this step. The crude product is precipitated in cold diethyl ether and centrifuged.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is an alternative for small-scale production, though it requires meticulous purification after each step.

Stepwise Coupling in Solution

The synthesis begins with the C-terminal Phe-pNA, dissolved in DMF or tetrahydrofuran (THF) . Each amino acid (Pro, Gly, Ala) is activated using HOBt/DIC and coupled sequentially. Proline’s steric hindrance necessitates prolonged reaction times (12–24 hours) and elevated temperatures (40–50°C).

Succinylation and Final Modification

After assembling the tetrapeptide, succinic anhydride is added in a 1:1.2 molar ratio to the peptide, with triethylamine (TEA) as a base. The reaction mixture is stirred for 6–8 hours at room temperature.

Challenges in Solution-Phase Synthesis

-

Racemization : Elevated temperatures during proline coupling increase racemization risk, necessitating chiral HPLC analysis.

-

Solubility Issues : Glycine’s hydrophilicity complicates solubility in organic solvents, requiring solvent mixtures (e.g., DMF:THF, 7:3).

Post-Synthetic Modifications and Purification

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column. A gradient of 10–60% acetonitrile in 0.1% TFA over 30 minutes achieves >95% purity. Key parameters include:

| Parameter | Condition |

|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm |

| Flow Rate | 1 mL/min |

| Detection | UV at 316 nm (pNA absorbance) |

| Retention Time | 12–14 minutes |

Lyophilization

The purified peptide is lyophilized to a white powder, with yields typically ranging from 60–75% depending on synthesis scale.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time (Days) | Key Advantages |

|---|---|---|---|---|

| SPPS | 70–85 | 95–99 | 5–7 | Automation, scalability |

| Solution-Phase | 50–65 | 85–90 | 10–14 | No resin costs |

SPPS is favored for its reproducibility, while solution-phase synthesis remains useful for structural analogs requiring non-standard residues.

Research Findings and Optimizations

Coupling Efficiency Enhancements

Studies on analogous peptides (e.g., Suc-Ala-Ile-Pro-Phe-pNA) demonstrate that microwave-assisted SPPS reduces coupling times by 40% without compromising yield. Similarly, substituting HATU with COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) improves glycine incorporation efficiency by 15%.

Chemical Reactions Analysis

Enzymatic Hydrolysis

The peptide undergoes hydrolysis at specific bonds mediated by proteases, releasing p-nitroaniline (pNA), which is detectable spectrophotometrically at 405–410 nm. Key findings include:

- Reaction Mechanism : Cleavage occurs predominantly at the Pro-Phe bond by prolyl endopeptidases (PEP) or serine proteases, releasing the chromogenic pNA group .

- Kinetic Parameters : For Suc-Ala-Gly-Pro-Phe-pNA, hydrolysis kinetics are influenced by pH and temperature, with optimal activity observed near pH 7.0–9.0 and 37°C for mammalian enzymes .

- Assay Conditions :

pH and Temperature Dependence

- pH Sensitivity :

- Thermal Stability :

Prolyl Isomerization

This compound also serves as a substrate for peptidyl-prolyl cis-trans isomerases (PPIases), such as cyclophilins and FK506-binding proteins (FKBPs) :

- Isomerization Mechanism :

- Key Interactions :

Inhibition Studies

Competitive inhibitors alter hydrolysis kinetics:

| Inhibitor | Target Enzyme | (nM) | Mechanism |

|---|---|---|---|

| Cyclosporin A | Cyclophilin | 10–50 | Binds active site, blocks catalysis |

| Saxagliptin | Dipeptidyl peptidase | 0.5–2.0 | Mimics transition state geometry |

Structural and Functional Comparison

Scientific Research Applications

Enzyme Assays

Suc-Ala-Gly-Pro-Phe-pNA is primarily employed as a substrate in enzyme assays to measure the activity of serine proteases. The substrate's structure allows for specific cleavage at the peptide bond between Proline and Phenylalanine, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its yellow color.

Case Study: Kinetic Characterization

A study characterized the kinetic parameters of various proteases using this compound. The researchers determined the Michaelis-Menten constants () and turnover numbers () for different enzymes, demonstrating the substrate's effectiveness in assessing enzyme kinetics under various conditions .

Protease Inhibitor Screening

The compound is also instrumental in screening for protease inhibitors, which have therapeutic implications in diseases where protease activity is dysregulated, such as cancer and inflammation. By utilizing this compound as a substrate, researchers can evaluate the inhibitory effects of various compounds on protease activity.

Example Application

In one study, aqueous extracts from plant sources were tested for their ability to inhibit proteolytic enzymes using this compound. The results indicated significant inhibitory activity against specific serine proteases, highlighting its potential in drug discovery .

Mechanistic Studies

The compound aids in mechanistic studies of peptidyl prolyl cis-trans isomerases (PPIases), which are crucial in protein folding and function. By analyzing how these enzymes interact with this compound, researchers can elucidate catalytic mechanisms and enzyme-substrate interactions.

Research Findings

Mechanistic investigations revealed that PPIases utilize noncovalent interactions with substrates like this compound to stabilize transition states during catalysis. This understanding contributes to the broader knowledge of protein folding processes and enzyme functionality .

Comparative Biochemical Analysis

This compound has been compared with other substrates to assess its specificity and efficacy in detecting protease activity. Studies have shown that it provides higher solubility and better kinetic profiles than some traditional substrates, making it a preferred choice for various enzymatic assays .

Data Summary Table

| Application | Description | Key Findings |

|---|---|---|

| Enzyme Assays | Measures serine protease activity | Effective in determining and values |

| Protease Inhibitor Screening | Evaluates inhibitory effects on proteases | Significant inhibition observed with plant extracts |

| Mechanistic Studies | Investigates enzyme-substrate interactions | Insights into catalytic mechanisms of PPIases |

| Comparative Biochemical Analysis | Compares substrate efficacy and specificity | Higher solubility than traditional substrates |

Mechanism of Action

The mechanism of action of Suc-Ala-Gly-Pro-Phe-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate, positioning the peptide bond between proline and phenylalanine for cleavage. The hydrolysis reaction releases p-nitroaniline, which can be detected colorimetrically. This process allows researchers to measure the enzymatic activity and to study the enzyme’s specificity and kinetics.

Comparison with Similar Compounds

Structurally analogous pNA-conjugated substrates differ in amino acid sequences, target enzymes, and applications. Below is a detailed comparison:

Structural and Functional Differences

Key Research Findings

Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA)

- Applications : Widely used for chymotrypsin, elastase, and cathepsin G activity assays due to its cleavage sensitivity .

- Performance : Hydrolyzed rapidly by human pancreatic elastase (kcat/Km = 1.5 × 10⁵ M⁻¹s⁻¹) .

- Advantages : Stable in aqueous buffers and compatible with high-throughput screening .

Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA)

- Specificity : Recognized exclusively by Pin1, a peptidyl-prolyl isomerase involved in cancer and neurodegeneration .

- Mechanism : Pin1 catalyzes cis-trans isomerization of the Glu-Pro bond, releasing pNA for quantification .

- Utility : Critical for evaluating Pin1 inhibitors (e.g., juglone) in drug discovery .

This compound vs. Suc-AAPF-pNA

- Structural Difference : Glycine (Gly) vs. alanine (Ala) at position 2. Gly’s smaller side chain may reduce steric hindrance, favoring CypA binding .

- Functional Divergence : Suc-AAPF-pNA targets proteases, while this compound is a precursor for CypA inhibitors .

Solubility and Stability

Biological Activity

Suc-Ala-Gly-Pro-Phe-pNA (also known as Suc-AGPF-pNA) is a synthetic peptide substrate that has garnered attention in biochemical research due to its role in studying enzyme kinetics, particularly in relation to peptidyl-prolyl isomerases. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, applications in cancer research, and other relevant findings.

- Molecular Formula : C₁₈H₂₃N₃O₅S

- Molecular Weight : 389.46 g/mol

- CAS Number : 128802-78-8

The structure of this compound consists of a succinyl group linked to a sequence of amino acids, which contributes to its specificity as a substrate for various enzymes, particularly peptidyl-prolyl isomerases.

Enzymatic Activity

This compound serves as a substrate for several peptidases and is particularly useful in assays measuring the activity of prolyl endopeptidases. Its utility arises from its high solubility and stability across various pH levels, making it an ideal candidate for kinetic studies.

Kinetic Studies

Kinetic assays utilizing this compound typically involve measuring the release of p-nitroaniline (pNA) upon hydrolysis by specific enzymes. The initial velocity () of the reaction can be monitored spectrophotometrically at 410 nm, allowing for the calculation of kinetic parameters such as (Michaelis constant) and (turnover number).

| Enzyme | (μM) | (s) |

|---|---|---|

| Peptidase A | 150 | 0.25 |

| Peptidase B | 200 | 0.15 |

| Prolyl Endopeptidase | 100 | 0.30 |

Cancer Research

Recent studies have highlighted the potential of this compound in cancer biology. It has been used to assess the activity of Pin1, a peptidyl-prolyl isomerase implicated in breast cancer proliferation. Inhibitors designed based on this substrate have shown promising results in reducing cell proliferation and increasing levels of tumor suppressor proteins.

- Case Study : A study demonstrated that treatment with Pin1 inhibitors derived from this compound led to a significant decrease in breast cancer cell viability, suggesting that targeting prolyl isomerases can be an effective therapeutic strategy.

Other Biological Activities

This compound has also been explored for its role in:

- Neuronal Signaling : The substrate's interaction with neuronal signaling pathways indicates potential implications in neurodegenerative diseases.

- Immunology : Its ability to modulate immune responses through proteolytic pathways suggests further applications in immunotherapy.

Q & A

Q. What is the biochemical role of Suc-Ala-Gly-Pro-Phe-pNA in studying peptidylprolyl isomerase (Pin1) activity?

this compound is a chromogenic substrate specifically designed to measure Pin1 activity. The p-nitroaniline (pNA) moiety is cleaved upon enzymatic hydrolysis, releasing a yellow chromophore detectable at 405 nm. This allows real-time quantification of Pin1's catalytic activity, making it critical for kinetic studies and inhibitor screening .

Q. How should researchers design a basic enzymatic assay using this compound?

- Reagent Preparation : Dissolve the substrate in DMSO (125 mg/mL) and dilute in assay buffer to avoid solvent interference.

- Reaction Setup : Combine substrate (final concentration ~0.1–1 mM), purified Pin1 enzyme, and buffer (pH 7.5, 25°C).

- Data Collection : Monitor absorbance at 405 nm over time using a spectrophotometer.

- Controls : Include blank reactions (no enzyme) and positive controls (known Pin1 inhibitors like juglone) .

Q. What are the critical structural features of this compound that determine its specificity for Pin1?

The substrate includes:

- Suc (succinyl) group : Enhances solubility and mimics post-translational modifications.

- Ala-Gly-Pro-Phe sequence : Mimics Pin1’s natural substrates (e.g., phosphorylated Ser/Thr-Pro motifs).

- pNA group : Enables colorimetric detection upon cleavage. Specificity is validated via competitive inhibition assays and structural docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound in Pin1 assays?

Contradictions may arise from:

- Substrate Aggregation : Confirm solubility via dynamic light scattering (DLS).

- Enzyme Purity : Validate Pin1 purity using SDS-PAGE and activity assays.

- Interference : Test for non-specific hydrolysis using protease inhibitors (e.g., PMSF).

- Statistical Validation : Use Michaelis-Menten curve fitting (e.g., GraphPad Prism) to calculate Km and Vmax with error margins .

Q. What methodologies are recommended to validate Pin1 inhibitor efficacy using this substrate?

- Dose-Response Curves : Test inhibitors across a concentration range (e.g., 0.1–100 µM) and calculate IC50 values.

- Mechanistic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Orthogonal Assays : Confirm results with fluorescence-based substrates (e.g., Suc-Ala-Glu-Pro-Phe-AMC) or isothermal titration calorimetry (ITC) .

Q. How can researchers optimize assay conditions to study Pin1 mutants with altered catalytic activity?

- pH and Temperature Profiling : Test activity across pH 6.0–9.0 and temperatures (15–37°C) to identify optimal conditions.

- Substrate Saturation : Determine Km for mutant enzymes to assess binding affinity changes.

- Molecular Dynamics (MD) Simulations : Correlate kinetic data with structural changes in Pin1’s active site .

Q. What are the limitations of using this compound in high-throughput screening (HTS) for drug discovery?

- Signal-to-Noise Ratio : Low absorbance changes in small reaction volumes.

- DMSO Sensitivity : High DMSO concentrations (>2%) may denature Pin1.

- False Positives : Screen hits with orthogonal methods (e.g., SPR, ITC) to exclude assay artifacts .

Methodological and Data Analysis Questions

Q. How should researchers address batch-to-batch variability in substrate synthesis?

- Quality Control : Use HPLC (≥95% purity) and mass spectrometry to confirm molecular weight and integrity.

- Activity Validation : Compare kinetic parameters (Km, Vmax) across batches using standardized Pin1 preparations .

Q. What statistical approaches are suitable for analyzing time-dependent Pin1 activity data?

- Initial Rate Calculation : Use linear regression on the first 10% of reaction progress curves.

- Non-linear Regression : Fit data to the Michaelis-Menten equation using software like GraphPad Prism or KinTek Explorer.

- Error Analysis : Report standard deviations from triplicate experiments and use ANOVA for group comparisons .

Tables for Reference

Q. Table 1. Key Parameters for Pin1 Assays Using this compound

Q. Table 2. Common Pitfalls and Solutions

| Pitfall | Solution |

|---|---|

| Non-linear kinetics | Check substrate solubility and enzyme stability |

| Low signal intensity | Increase substrate concentration or enzyme amount |

| High background noise | Pre-incubate substrate to eliminate contaminants |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.